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Compound of Interest

Compound Name: Nepicastat

Cat. No.: B1663631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Nepicastat, also known by its developmental code names SYN-117 and RS-25560-197, is a

potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2][3] This guide

provides a detailed overview of its chemical structure, a summary of its synthetic strategy

based on available literature, and its mechanism of action. The information is intended for

professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers
Nepicastat is a chiral small molecule belonging to the 1,3-dihydroimidazole-2-thione class of

compounds.[4] The structure features a substituted imidazolethione ring linked to a

difluorinated tetralin moiety.[4] This specific arrangement confers high potency and selectivity

for its biological target.[1][3]

Data Presentation: Chemical Identifiers
The following table summarizes the key chemical identifiers and properties of Nepicastat.
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Identifier Value Reference(s)

IUPAC Name

5-(Aminomethyl)-1-[(2S)-5,7-

difluoro-1,2,3,4-

tetrahydronaphthalen-2-yl]-1,3-

dihydro-2H-imidazole-2-thione

[5]

CAS Number 173997-05-2 (Free Base) [5]

170151-24-3 (HCl Salt) [1][3]

Molecular Formula C₁₄H₁₅F₂N₃S [3][5]

Molar Mass 295.35 g·mol⁻¹ [3][5]

SMILES String
C1CC2=C(C[C@H]1N3C(=CN

C3=S)CN)C=C(C=C2F)F
[1]

Synonyms SYN-117, RS-25560-197 [3][5]

Synthesis of Nepicastat
While the detailed, step-by-step experimental protocols for the synthesis of Nepicastat are

proprietary and not fully disclosed in publicly accessible literature, the general synthetic

approach can be inferred from medicinal chemistry publications, such as the work by Beliaev et

al. on related DBH inhibitors.[6][7]

General Retrosynthetic Strategy
A logical retrosynthetic analysis suggests that the synthesis would be convergent, involving the

preparation of two key intermediates followed by their coupling and final modifications.

Intermediate A: (S)-2-amino-5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This chiral amine is

the cornerstone of the molecule, providing the specific stereochemistry essential for its

biological activity. Its synthesis would likely start from a substituted naphthalene precursor,

followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired (S)-

enantiomer.

Intermediate B: A suitable aminomethyl-imidazolethione precursor. This heterocyclic core

would be constructed separately. A plausible route involves the synthesis of an N-protected
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aminomethyl imidazole, followed by conversion to the imidazole-2-thione via reaction with a

thiocarbonylating agent like thiophosgene or thiocarbonyldiimidazole.

The final steps would involve the coupling of Intermediate A with Intermediate B, likely through

an N-arylation or related C-N bond-forming reaction, followed by deprotection of the

aminomethyl group to yield Nepicastat.

Experimental Protocols
Detailed experimental protocols, including specific reagents, reaction conditions, yields, and

purification methods, are not available in the reviewed search results. The primary literature,

such as the Journal of Medicinal Chemistry, should be consulted for potential disclosure of

these methodologies in the synthesis of analogous compounds.[6][7]

Mechanism of Action
Nepicastat exerts its pharmacological effect by inhibiting dopamine β-hydroxylase (DBH), a

copper-containing monooxygenase enzyme responsible for the conversion of dopamine to

norepinephrine in noradrenergic neurons.[1][2] This inhibition is potent, with IC₅₀ values of

approximately 9.0 nM for human DBH.[1]

By blocking this key step in catecholamine biosynthesis, Nepicastat leads to two primary

neurochemical changes:

A decrease in the levels of norepinephrine (noradrenaline).

An increase in the levels of its precursor, dopamine.

This modulation of catecholamine levels in both the central and peripheral nervous systems is

the basis for its investigation in conditions characterized by sympathetic overactivity, such as

post-traumatic stress disorder (PTSD), cocaine dependence, and congestive heart failure.[2][3]

Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Nepicastat
The following diagram illustrates the enzymatic action of Dopamine β-Hydroxylase (DBH) in a

noradrenergic neuron and the inhibitory effect of Nepicastat.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1663631?utm_src=pdf-body
https://www.medchemexpress.com/nepicastat.html
https://reagents.alfa-chemistry.com/article/synthesis-and-biological-evaluation-of-novel-peripherally-selective-chromanyl-imidazolethione-based-inhibitors-of-dopamine-beta-hydroxylase
https://www.benchchem.com/product/b1663631?utm_src=pdf-body
https://www.selleckchem.com/products/nepicastat-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777897/
https://www.selleckchem.com/products/nepicastat-hydrochloride.html
https://www.benchchem.com/product/b1663631?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777897/
https://www.medkoo.com/products/4939
https://www.benchchem.com/product/b1663631?utm_src=pdf-body
https://www.benchchem.com/product/b1663631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Noradrenergic Neuron Terminal

Dopamine Dopamine
β-Hydroxylase (DBH)

 Substrate Norepinephrine Catalyzes Conversion

Nepicastat  Inhibits

Click to download full resolution via product page

Caption: Mechanism of Nepicastat as a DBH inhibitor.

Logical Workflow: Therapeutic Rationale for DBH
Inhibition
This diagram outlines the logical progression from a pathological state to the therapeutic

intervention with a DBH inhibitor like Nepicastat.
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Caption: Therapeutic rationale for using a DBH inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.selleckchem.com/products/nepicastat-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777897/
https://www.medkoo.com/products/4939
https://patents.google.com/patent/WO2010124089A3/en
https://patents.google.com/patent/WO2010124089A3/en
https://www.molport.com/denied.html
https://www.medchemexpress.com/nepicastat.html
https://reagents.alfa-chemistry.com/article/synthesis-and-biological-evaluation-of-novel-peripherally-selective-chromanyl-imidazolethione-based-inhibitors-of-dopamine-beta-hydroxylase
https://www.benchchem.com/product/b1663631#nepicastat-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1663631#nepicastat-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1663631#nepicastat-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1663631#nepicastat-chemical-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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